3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

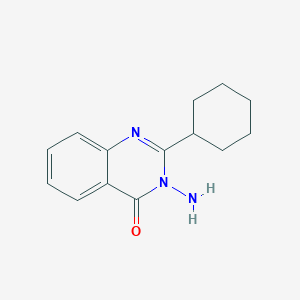

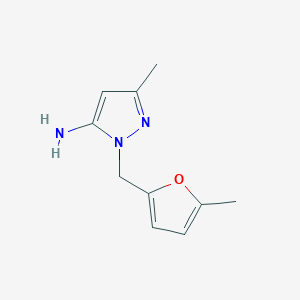

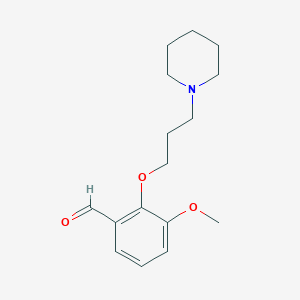

The compound 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is a chemical entity that appears to be related to various research efforts in the synthesis of bioactive molecules. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a benzaldehyde derivative with a methoxy group and a piperidine moiety linked through a propoxy chain. This structure implies potential for interactions with biological systems, possibly through hydrogen bonding or other intermolecular forces.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive amination and protection/deprotection strategies. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a chromenone precursor with various aromatic aldehydes . Similarly, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a related compound, includes protection of a piperidinecarboxylate, reduction, and a subsequent substitution reaction . These methods could potentially be adapted for the synthesis of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized by spectroscopic techniques such as IR, NMR, and mass spectroscopy . X-ray crystallography can also be employed to determine the precise arrangement of atoms within a crystal lattice, as seen in the study of 2-methoxy-benzaldehyde . The presence of methoxy and piperidine groups in the compound of interest suggests that similar analytical methods would be applicable for its structural elucidation.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, the reaction of piperidine with 2-methoxy-3-nitrothiophen in benzene is catalyzed by piperidine itself . This indicates that the piperidine moiety in 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde could also engage in similar reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups. For instance, the presence of a methoxy group can lead to the formation of C-H...O hydrogen-bonded dimers, as observed in 2-methoxy-benzaldehyde . Such interactions could affect the compound's solubility, boiling point, and melting point. The piperidine ring could also impart basicity to the molecule, influencing its reactivity and interactions with other chemical entities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of novel compounds for antimicrobial evaluation. For instance, a series of novel compounds synthesized through the reductive amination of similar precursors demonstrated significant antibacterial and antifungal activities. These activities were further supported by molecular docking studies, indicating potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Material Science and Copolymerization

In material science, such compounds have been utilized in the synthesis of copolymers. Trisubstituted ethylenes, prepared through Knoevenagel condensation involving similar benzaldehyde derivatives, were copolymerized with styrene. This research explores the structural characteristics and thermal stability of the resulting copolymers, indicating potential applications in developing new polymeric materials with specific properties (Kharas et al., 2016).

Cytotoxicity and Anticancer Research

Compounds synthesized from similar benzaldehydes have been evaluated for their cytotoxicity against human tumor cell lines. For example, conjugates derived from related synthesis pathways showed promising selective cytotoxicity, suggesting potential applications in anticancer research (Brandes et al., 2020).

Medicinal Chemistry

In medicinal chemistry, the structural analogs of "3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde" have been explored for their potential as ligands and receptor modulators. The synthesis of spirocyclic sigma1 receptor ligands, bearing structural resemblance, has demonstrated high affinity and selectivity, indicating the possibility of developing novel therapeutic agents (Maestrup et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Aldehydes can be irritants, and aromatic compounds can sometimes be harmful, but without specific data, it’s hard to make definitive statements.

Zukünftige Richtungen

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in pharmaceuticals or materials science), and optimizing its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.

Eigenschaften

IUPAC Name |

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLICRGBHHHQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)